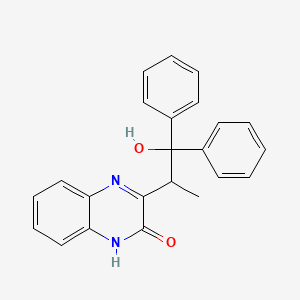![molecular formula C19H31NO5 B12603253 Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- CAS No. 881200-22-2](/img/structure/B12603253.png)
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-: is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzamide core. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mécanisme D'action
The mechanism by which Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxybenzamide: Shares the same benzamide core but lacks the long alkyl chain.
Gallic Acid:
Resveratrol: Contains multiple hydroxyl groups and is known for its antioxidant properties.
Uniqueness
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- is unique due to the presence of both the benzamide core and the long alkyl chain, which can influence its solubility, stability, and interaction with biological molecules
Propriétés
Numéro CAS |
881200-22-2 |
|---|---|
Formule moléculaire |
C19H31NO5 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-N-(1-hydroxydodecan-2-yl)benzamide |
InChI |
InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-9-10-15(13-21)20-19(25)14-11-16(22)18(24)17(23)12-14/h11-12,15,21-24H,2-10,13H2,1H3,(H,20,25) |
Clé InChI |
TUWHAZFVRYLNML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CO)NC(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)


![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)

![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
